An In-Depth Technical Guide to 1-(9-Methyl-9H-fluoren-9-yl)propan-2-ol: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 1-(9-Methyl-9H-fluoren-9-yl)propan-2-ol: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the novel chemical entity, 1-(9-Methyl-9H-fluoren-9-yl)propan-2-ol. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous fluorene derivatives and established chemical principles to present a robust framework for its synthesis, characterization, and potential applications. Every protocol and mechanistic claim is grounded in authoritative sources to ensure scientific integrity.
Introduction: The Fluorene Scaffold in Modern Chemistry
Fluorene is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused to a central five-membered ring.[1] This unique, rigid, and planar structure imparts valuable physicochemical properties, making fluorene derivatives highly sought after in various scientific fields.[2] The C9 position of the fluorene nucleus is particularly reactive and serves as a key site for functionalization, allowing for the synthesis of a diverse array of molecules with tailored properties.[2]
Derivatives of fluorene have demonstrated significant potential in materials science, particularly in the development of organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes, owing to their excellent photoelectric properties and thermal stability.[1] In the realm of drug development, the fluorene scaffold is a privileged structure found in numerous bioactive compounds with applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][3]
This guide focuses on the specific derivative, 1-(9-Methyl-9H-fluoren-9-yl)propan-2-ol, a chiral secondary alcohol. The introduction of a methyl group and a propan-2-ol chain at the C9 position creates a stereocenter, opening possibilities for its use in asymmetric synthesis and as a chiral ligand.[4] The presence of a hydroxyl group also provides a handle for further chemical modifications and influences the molecule's solubility and potential for hydrogen bonding.
Physicochemical and Structural Properties
The structural and electronic properties of 1-(9-Methyl-9H-fluoren-9-yl)propan-2-ol are dictated by its constituent parts: the rigid fluorene backbone and the flexible, functionalized side chain at the C9 position.
Structural Characterization
The molecule's core is the tricyclic fluorene system, which is largely planar. The substitution at the C9 position with both a methyl group and a 2-hydroxypropyl group introduces steric bulk, which can influence the packing of the molecules in the solid state.[5] The propan-2-ol substituent introduces a chiral center at the second carbon of the propyl chain.
Table 1: Chemical and Physical Properties of 1-(9-Methyl-9H-fluoren-9-yl)propan-2-ol
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈O | - |
| Molecular Weight | 238.32 g/mol | - |
| CAS Number | 93651-43-5 | - |
| Appearance | Predicted to be a white to off-white solid | General properties of similar compounds |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, dichloromethane, and acetone; sparingly soluble in water. | General properties of fluorene derivatives |
| Chirality | Contains one stereocenter | Structural analysis |
graph chemical_structure { layout=neato; node [shape=plaintext]; edge [style=bold];// Fluorene core C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C13 [len=1.5]; C13 -- C1 [len=1.5]; C13 -- C12 [len=1.5]; C12 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- C12 [len=1.5]; C1 -- C9 [len=1.5]; C8 -- C9 [len=1.5];
// Substituents at C9 C9 -- C14 [label=" CH3", len=1.5]; C9 -- C15 [label=" CH2", len=1.5]; C15 -- C16 [label=" CH", len=1.5]; C16 -- C17 [label=" CH3", len=1.5]; C16 -- O1 [label=" OH", len=1.5];
// Atom labels C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C9"]; C12 [label="C"]; C13 [label="C"]; C14 [label=""]; C15 [label=""]; C16 [label=""]; C17 [label=""]; O1 [label=""];
// Benzene rings node [shape=none, label=""]; edge [style=solid]; p1 [pos="0.7,0.4!"]; p2 [pos="2.1,0.4!"]; p1 -- p2 [style=invis]; }
Caption: Chemical structure of 1-(9-Methyl-9H-fluoren-9-yl)propan-2-ol.
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway: Grignard Reaction
A highly effective method for creating the C-C bond and the secondary alcohol in the target molecule is the reaction of a Grignard reagent with a suitable ketone precursor. In this case, the logical precursor would be 1-(9-Methyl-9H-fluoren-9-yl)ethan-1-one. However, a more direct and likely simpler approach would be the reaction of 9-methyl-9H-fluoren-9-yllithium with propylene oxide, followed by an acidic workup. An even more straightforward synthesis, and the one detailed here, involves the reaction of 9-fluorenone with an appropriate Grignard reagent.
Caption: Proposed synthetic workflow for 1-(9-Methyl-9H-fluoren-9-yl)propan-2-ol.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on well-established procedures for Grignard reactions with fluorenone derivatives.[6][7]
Step 1: Synthesis of 9-Methyl-9H-fluoren-9-ol
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add magnesium turnings (1.2 eq).
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
Slowly add a solution of methyl bromide (1.2 eq) in anhydrous THF to the magnesium turnings to initiate the Grignard reaction.
-
Once the Grignard reagent has formed, cool the reaction mixture to 0 °C in an ice bath.
-
Dissolve 9-fluorenone (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 9-Methyl-9H-fluoren-9-ol.
Step 2: Oxidation to 9-Methyl-9H-fluorenone
-
Dissolve the 9-Methyl-9H-fluoren-9-ol (1.0 eq) in dichloromethane (DCM).
-
Add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.5 eq) to the solution.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the oxidant byproducts.
-
Wash the Celite pad with DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude 9-Methyl-9H-fluorenone, which can be purified by column chromatography.
Step 3: Synthesis of 1-(9-Methyl-9H-fluoren-9-yl)propan-2-ol
-
Following the procedure for Step 1, prepare allylmagnesium bromide from magnesium turnings and allyl bromide in anhydrous THF.
-
React the resulting Grignard reagent with 9-Methyl-9H-fluorenone (1.0 eq) at 0 °C.
-
After stirring and aqueous workup as described in Step 1, the crude product is obtained.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield 1-(9-Methyl-9H-fluoren-9-yl)propan-2-ol.
Spectroscopic Analysis and Characterization
While experimental spectra for 1-(9-Methyl-9H-fluoren-9-yl)propan-2-ol are not publicly available, a detailed prediction of its spectroscopic features can be made based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex in the aromatic region due to the asymmetry of the molecule.
Table 2: Predicted ¹H NMR Data for 1-(9-Methyl-9H-fluoren-9-yl)propan-2-ol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment |
| ~7.8 - 7.2 | Multiplet | 8H | Aromatic protons (fluorene) |
| ~4.0 - 3.8 | Multiplet | 1H | CH-OH |
| ~2.5 | Broad Singlet | 1H | OH |
| ~2.2 - 2.0 | Multiplet | 2H | CH₂ |
| ~1.5 | Singlet | 3H | C9-CH₃ |
| ~1.2 | Doublet | 3H | CH(OH)CH₃ |
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Data for 1-(9-Methyl-9H-fluoren-9-yl)propan-2-ol
| Chemical Shift (δ) ppm | Provisional Assignment |
| ~150 - 140 | Aromatic C (quaternary) |
| ~130 - 120 | Aromatic C (CH) |
| ~70 | CH-OH |
| ~55 | C9 |
| ~45 | CH₂ |
| ~25 | C9-CH₃ |
| ~23 | CH(OH)CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(9-Methyl-9H-fluoren-9-yl)propan-2-ol is expected to show characteristic absorptions for the hydroxyl group and the aromatic and aliphatic C-H bonds.[8][9]
Table 4: Predicted IR Spectroscopy Data for 1-(9-Methyl-9H-fluoren-9-yl)propan-2-ol
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3500 - 3200 | Strong, Broad | O-H Stretch (alcohol) |
| 3100 - 3000 | Medium | C-H Stretch (aromatic) |
| 3000 - 2850 | Medium | C-H Stretch (aliphatic) |
| ~1600, ~1450 | Medium to Weak | C=C Stretch (aromatic) |
| 1150 - 1075 | Strong | C-O Stretch (secondary alcohol)[10] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(9-Methyl-9H-fluoren-9-yl)propan-2-ol, electron ionization (EI) would likely lead to the following key fragmentation pathways:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 238.32).
-
Loss of Water: A peak at M-18, corresponding to the loss of a water molecule from the alcohol.
-
Loss of a Methyl Group: A peak at M-15, due to the loss of a methyl radical.
-
Loss of the Propan-2-ol Side Chain: A significant peak corresponding to the stable 9-methyl-9H-fluorenyl cation.
-
Cleavage of the C-C bond adjacent to the hydroxyl group: This would lead to fragments characteristic of the propan-2-ol moiety.[11][12]
Potential Applications in Research and Development
The unique structural features of 1-(9-Methyl-9H-fluoren-9-yl)propan-2-ol suggest a range of potential applications in both materials science and medicinal chemistry.
Asymmetric Catalysis and Chiral Ligands
The presence of a chiral center makes this molecule a candidate for development as a chiral ligand in asymmetric catalysis.[4] The fluorene backbone provides a rigid scaffold, and the hydroxyl group can be further functionalized to coordinate with metal centers. Such ligands are crucial for the enantioselective synthesis of pharmaceuticals and other fine chemicals.
Precursor for Bioactive Molecules
The fluorene nucleus is a common motif in pharmacologically active compounds.[1] The hydroxyl group of 1-(9-Methyl-9H-fluoren-9-yl)propan-2-ol can serve as a synthetic handle for the introduction of various pharmacophores, potentially leading to the discovery of new therapeutic agents with activities such as:
-
Anticancer agents: Many fluorene derivatives have shown promise as cytotoxic agents against various cancer cell lines.[1]
-
Antimicrobial agents: The fluorene scaffold has been incorporated into compounds with antibacterial and antifungal properties.[3]
-
Neurological agents: Certain fluorenols have been investigated for their effects on the central nervous system.
Building Block for Advanced Materials
The fluorescent properties of the fluorene core make it an attractive building block for organic electronics.[1] By polymerizing or incorporating 1-(9-Methyl-9H-fluoren-9-yl)propan-2-ol into larger molecular architectures, it may be possible to develop new materials for:
-
Organic Light-Emitting Diodes (OLEDs): Fluorene-based polymers are known for their high quantum yields and stability.
-
Fluorescent Probes: The molecule could be functionalized to create sensors for specific ions or biomolecules.
Conclusion
1-(9-Methyl-9H-fluoren-9-yl)propan-2-ol represents a novel and intriguing molecule with significant potential for further investigation. While direct experimental data is currently scarce, this in-depth technical guide provides a solid foundation for its synthesis, characterization, and exploration of its applications. The combination of a rigid, photoactive fluorene core with a chiral, functionalized side chain makes it a promising candidate for advancements in asymmetric catalysis, drug discovery, and materials science. The protocols and predictive data presented herein are intended to serve as a valuable resource for researchers embarking on the study of this and related fluorene derivatives.
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